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molecular formula C13H15NO B8544868 1-Methyl-4-propylquinolin-2(1H)-one

1-Methyl-4-propylquinolin-2(1H)-one

Cat. No. B8544868
M. Wt: 201.26 g/mol
InChI Key: BZTAZBGAXXUNSL-UHFFFAOYSA-N
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Patent
US07250516B2

Procedure details

Aniline (1 ml) and toluene (66 ml) were added to ethyl 3-oxohexanoate (2.1 ml) and stirred at 120° C. overnight. After removing the solvent, sulfuric acid (40 ml) was added to the residue and stirred at 80° C. for seven hours. The reaction solution was put into ice and adjusted to pH=3, and the precipitated crystals were filtered out. Methyl iodide (3 ml), potassium carbonate (1.9 g) and DMF (20 ml) were added to the residue and stirred at room temperature for 26 hours. After removing the solvent, the reaction mixture was diluted with dichloromethane, washed with 1N hydrochloric acid and saturated sodium bicarbonate water and dried over magnesium sulfate to remove the solvent. The residue was purified with a silica gel chromatography (dichloromethane-methanol) to obtain 1-methyl-4-propyl-2(1H)-quinolinone (800 mg).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O=[C:9]([CH2:16][CH2:17][CH3:18])[CH2:10][C:11](OCC)=[O:12].[C:19]1(C)C=CC=CC=1>>[CH3:19][N:1]1[C:2]2[C:7](=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:9]([CH2:16][CH2:17][CH3:18])=[CH:10][C:11]1=[O:12]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
2.1 mL
Type
reactant
Smiles
O=C(CC(=O)OCC)CCC
Name
Quantity
66 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred at 120° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the solvent, sulfuric acid (40 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
STIRRING
Type
STIRRING
Details
stirred at 80° C. for seven hours
Duration
7 h
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered out
ADDITION
Type
ADDITION
Details
Methyl iodide (3 ml), potassium carbonate (1.9 g) and DMF (20 ml) were added to the residue
STIRRING
Type
STIRRING
Details
stirred at room temperature for 26 hours
Duration
26 h
CUSTOM
Type
CUSTOM
Details
After removing the solvent
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with dichloromethane
WASH
Type
WASH
Details
washed with 1N hydrochloric acid and saturated sodium bicarbonate water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified with a silica gel chromatography (dichloromethane-methanol)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1C(C=C(C2=CC=CC=C12)CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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